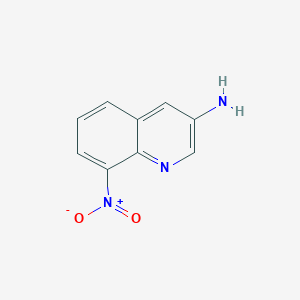
8-Nitroquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Nitroquinolin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H7N3O2. It is a derivative of quinoline, a bicyclic aromatic compound that consists of a benzene ring fused to a pyridine ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Métodos De Preparación
The synthesis of 8-Nitroquinolin-3-amine can be achieved through several methods. One common approach involves the nitration of quinolin-3-amine. This process typically uses nitric acid as the nitrating agent under controlled conditions to introduce the nitro group at the 8-position of the quinoline ring . Another method involves the reduction of 8-nitroquinoline, which can be achieved using reducing agents such as stannous chloride in ethanol .
Industrial production methods for this compound may involve large-scale nitration reactions, followed by purification steps to isolate the desired product. These methods are optimized for yield and efficiency to meet the demands of various applications .
Análisis De Reacciones Químicas
8-Nitroquinolin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Common reagents used in these reactions include nitric acid for nitration, stannous chloride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-Nitroquinolin-3-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Nitroquinolin-3-amine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the quinoline ring can intercalate with DNA, disrupting its structure and function . These interactions contribute to the compound’s biological activities, including its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
8-Nitroquinolin-3-amine can be compared with other quinoline derivatives such as 8-hydroxyquinoline and 8-aminoquinoline. While all these compounds share the quinoline core structure, they differ in their functional groups and, consequently, their properties and applications .
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
8-Aminoquinoline: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other bioactive compounds.
The unique nitro group in this compound imparts distinct chemical reactivity and biological activity, making it valuable for specific applications .
Propiedades
IUPAC Name |
8-nitroquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRWHNLTQBQFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2927510.png)
![1-(4-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2927512.png)

![3-amino-N-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2927514.png)







![7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2927531.png)


